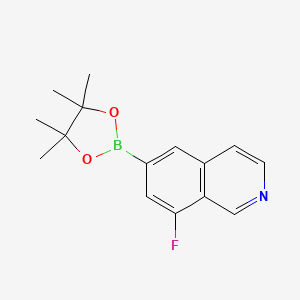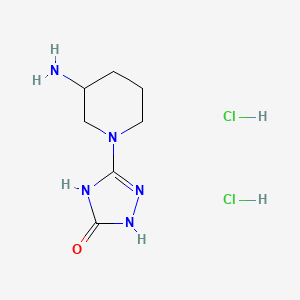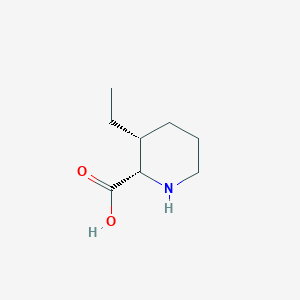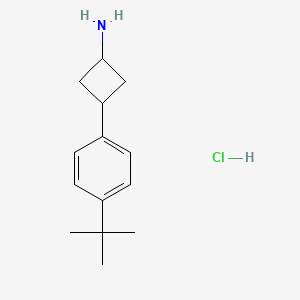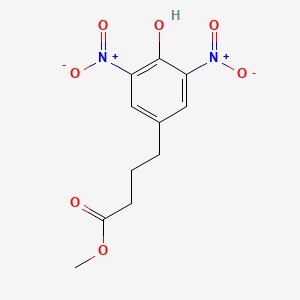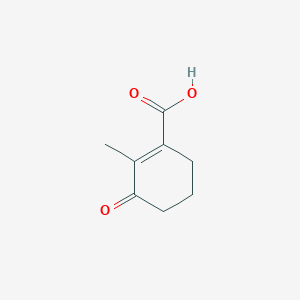
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H10O3. It is a derivative of cyclohexene and features both a ketone and a carboxylic acid functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2-Methylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the cyclization of 2-Methyl-4-oxopentanoic acid in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield 2-Methyl-3-hydroxycyclohex-1-ene-1-carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group to form esters and amides.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alcohols and amines in the presence of acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Dicarboxylic acids.
Reduction: 2-Methyl-3-hydroxycyclohex-1-ene-1-carboxylic acid.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes such as oxidoreductases and hydrolases, leading to the formation of reactive intermediates that participate in further biochemical reactions . Its unique structure allows it to undergo specific chemical transformations that are essential for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxocyclohex-1-ene-1-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-4-oxocyclohex-1-ene-1-carboxylic acid: Similar structure but with an additional ketone group at the 4-position.
2-Methyl-3-hydroxycyclohex-1-ene-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a ketone and a carboxylic acid group allows for diverse chemical transformations and applications in various fields .
Propiedades
Número CAS |
65456-67-9 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2-methyl-3-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H2,1H3,(H,10,11) |
Clave InChI |
KUWAUXQEPROIHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCCC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




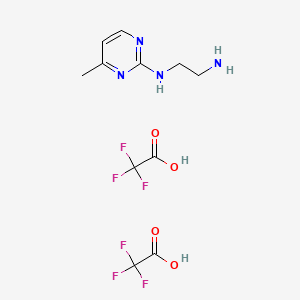
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B15298989.png)
![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)
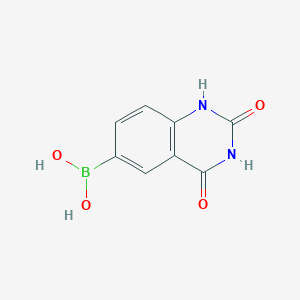
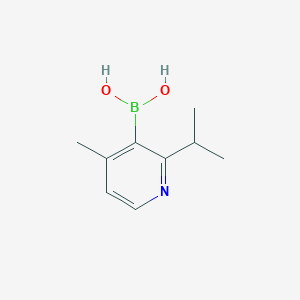
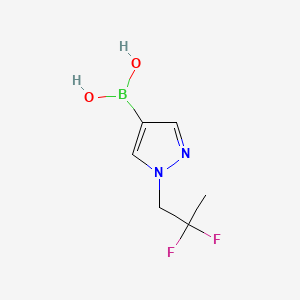
![N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide](/img/structure/B15299020.png)
